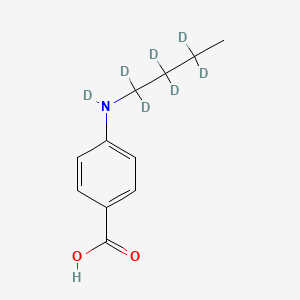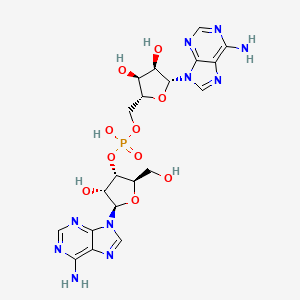
4-(N-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid is a deuterium-labeled analogue of 4-(n-butylamino)benzoic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the butyl group. The molecular formula of this compound is C11H8D7NO2, and it has a molecular weight of 200.29.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various deuteration techniques, such as catalytic hydrogenation using deuterium gas or deuterated reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, ensuring high purity and yield. The reaction conditions are optimized to achieve efficient incorporation of deuterium atoms while maintaining the integrity of the benzoic acid structure.
Chemical Reactions Analysis
Types of Reactions
4-(N-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(N-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid has several scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential antimicrobial activity against multi-drug resistant bacteria, such as Staphylococcus aureus.
Industry: Utilized in the synthesis of other deuterium-labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(N-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and pathways. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-(n-Butylamino)benzoic acid: The non-deuterated analogue of the compound.
4-(n-Butylamino)-2,2,3,3,4,4,4-d7 benzoic acid: Another deuterium-labeled analogue with a different deuteration pattern.
Uniqueness
4-(N-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid is unique due to its specific deuteration pattern, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms can enhance the stability and alter the reaction kinetics of the compound, making it valuable for various research applications.
Properties
IUPAC Name |
4-[deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)/i2D2,3D2,8D2/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCRFDDXAVMSLM-MJWSLMPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])C([2H])([2H])N([2H])C1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)


![4-[2-(Triethoxysilyl)vinyl]benzocyclobutene](/img/structure/B1141583.png)



